4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester
Description
This compound (CAS: 1404431-51-1) is a boronic ester derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, and a benzoic acid methyl ester group linked via a methylene bridge . Its molecular weight is 342.20 g/mol, with a purity of 98% as reported by Fluorochem . The dioxaborolane group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science . The benzoic acid methyl ester enhances solubility in organic solvents, making it advantageous for synthetic applications compared to non-esterified analogs .
Properties
IUPAC Name |
methyl 4-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BN2O4/c1-13-17(21-26-19(3,4)20(5,6)27-21)14(2)23(22-13)12-15-8-10-16(11-9-15)18(24)25-7/h8-11H,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEESAPCWJJSJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester (commonly referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a benzoic acid moiety and a dioxaborolane substituent. Its molecular formula is with a molecular weight of approximately 278.2 g/mol. The presence of the boron atom in the dioxaborolane structure is crucial for its biological activity, particularly in enzyme inhibition and receptor antagonism.
Biological Activity Overview
Research indicates that compounds containing boron and pyrazole structures exhibit various biological activities, including:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active site.
- Antagonistic Properties : The compound has shown promise as an antagonist for chemokine receptors such as CXCR1 and CXCR2, which are involved in inflammatory responses.
1. Enzyme Inhibition Studies
A study conducted on similar boron-containing compounds demonstrated significant inhibition of phosphoinositide 3-kinase (PI3K) isoforms. For instance:
- IC50 Values : Compounds related to the target molecule exhibited IC50 values ranging from 0.47 µM to 3.56 µM against PI3Kδ and PI3Kα isoforms respectively .
2. Antagonism of Chemokine Receptors
In another study focusing on chemokine receptors:
- The compound was evaluated for its ability to inhibit CXCR1 and CXCR2 activation. It was found that derivatives of this structure could effectively block receptor activation with IC50 values around 38 nM .
Data Table: Summary of Biological Activities
| Activity Type | Target Molecule | IC50 Value (µM) | Reference |
|---|---|---|---|
| PI3K Inhibition | PI3Kδ | 0.47 | |
| PI3K Inhibition | PI3Kα | 3.56 | |
| Chemokine Antagonism | CXCR1 | <0.038 | |
| Chemokine Antagonism | CXCR2 | <0.038 |
The biological activity of this compound can be attributed to its structural features:
- The boronic acid group plays a pivotal role in forming reversible covalent bonds with target enzymes or receptors.
- The pyrazole moiety contributes to the binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and applications:
Reactivity and Functional Differences
- Suzuki-Miyaura Reactivity : The target compound’s dioxaborolane group ensures stability during cross-couplings, while the benzoic acid methyl ester reduces steric hindrance compared to bulkier substituents (e.g., fluorobenzyl in ). However, the aliphatic ester in may offer faster reaction kinetics due to reduced aromatic conjugation .
- Solubility: The benzoic acid methyl ester in the target compound improves organic-phase solubility (logP ≈ 3.2 estimated) versus the hydrophilic pentanoic acid ester in (logP ≈ 2.1) .
- Electrochemical Properties : Fluorine substitution in lowers the LUMO energy, enhancing reactivity toward electrophiles, whereas the target compound’s methyl groups provide steric stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
